Anticancer Potency in Breast Cancer Models: Target Compound vs. In-Class Analogs
The target compound has demonstrated significant cytotoxicity against breast cancer cells. A study reported an IC50 value of 12 µM against a breast cancer cell line, establishing a baseline for its activity . While direct head-to-head comparisons are not available in the open literature for this specific scaffold, this data provides a benchmark. In comparison, optimized in-class pyrrolo[2,3-d]pyrimidine derivatives, such as compound 31r, have achieved subnanomolar IC50 values against EGFR triple-mutant Ba/F3 cells, illustrating the high potency achievable through scaffold optimization [1]. The 12 µM IC50 for 173458-82-7 positions it as a less potent but potentially useful starting point for further derivatization.
| Evidence Dimension | In vitro anticancer potency (IC50) |
|---|---|
| Target Compound Data | 12 µM against breast cancer cells |
| Comparator Or Baseline | Compound 31r (an optimized pyrrolo[2,3-d]pyrimidine derivative): IC50 < 1 nM against Ba/F3 EGFR19del/T790M/C797S and Ba/F3 EGFRL858R/T790M/C797S cells |
| Quantified Difference | ~12,000-fold difference in potency |
| Conditions | Target compound: Breast cancer cell line (unspecified). Comparator: Ba/F3 cell lines expressing EGFR mutants. |
Why This Matters
This data highlights that while 173458-82-7 itself is not a highly potent anticancer agent, it serves as a valuable intermediate or reference compound for structure-activity relationship (SAR) studies aimed at improving potency through chemical modification.
- [1] Zhang, H., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. View Source
